

Navigating the Therapeutic Window of T-448: An In Vivo Comparative Analysis

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Compound of Interest

Compound Name: T-448

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo therapeutic window of **T-448** (belrestotug/EOS-448), a potent anti-TIGIT monoclonal antibody, with other leading anti-TIGIT candidates: domvanalimab and vibostolimab. This analysis is based on publicly available preclinical and clinical data.

Disclaimer: The therapeutic agent "**T-448**" has been associated with both an anti-TIGIT antibody (belrestotug/EOS-448) and a lysine-specific demethylase 1 (LSD1) inhibitor. This guide focuses on the anti-TIGIT antibody, which is the subject of more extensive recent research and clinical development.

At a Glance: Comparative Overview of Anti-TIGIT Antibodies

The therapeutic landscape of immuno-oncology is rapidly evolving, with the TIGIT (T-cell immunoreceptor with immunoglobulin and ITIM domains) checkpoint emerging as a promising target. Several monoclonal antibodies are in development, each with distinct characteristics that may influence their therapeutic window. This guide focuses on a comparative analysis of three prominent anti-TIGIT antibodies:

- **T-448** (Belrestotug/EOS-448): An Fc-active human IgG1 monoclonal antibody designed to engage Fcγ receptors, leading to the depletion of TIGIT-expressing regulatory T cells (Tregs) and activation of effector immune cells.^{[1][2]}

- Domvanalimab: An Fc-silent humanized IgG1 monoclonal antibody designed to block the TIGIT pathway without depleting TIGIT-expressing cells, potentially offering a different safety and efficacy profile.[3][4][5]
- Vibostolimab: A humanized IgG1 monoclonal antibody that also engages the Fcγ receptor, aiming to enhance anti-tumor immunity through a mechanism similar to belrestotug.[6]

In Vivo Performance: A Data-Driven Comparison

The following tables summarize key preclinical and clinical findings for **T-448** (belrestotug), domvanalimab, and vibostolimab, offering a comparative view of their in vivo efficacy and safety profiles.

Preclinical Efficacy in Syngeneic Mouse Models

Parameter	T-448 (Belrestotug) Surrogate	Domvanalimab Surrogate (Fc-silent)	Vibostolimab Surrogate
Mouse Model	CT26 (colorectal carcinoma)[7][8][9][10]	MC38 (colon adenocarcinoma)[11]	Syngeneic tumor model[12]
Dosing Regimen	Twice a week for 3 weeks (i.p.)[7]	Not specified	Not specified
Monotherapy Anti-Tumor Activity	Significant tumor growth inhibition[7]	Enhanced tumor control when combined with anti-PD-1[11]	Showed anti-tumor responses[12]
Combination Therapy (with anti-PD-1/PD-L1)	Enhanced efficacy and tumor regression[7]	Enhanced tumor control[11]	Not specified
Key Mechanistic Finding	Depletion of Tregs, activation of effector T cells[1]	Activation of tumor-specific precursor-exhausted CD8+ T cells without Treg depletion[11]	Activation of cytotoxic T cells and antigen-presenting cells[12]

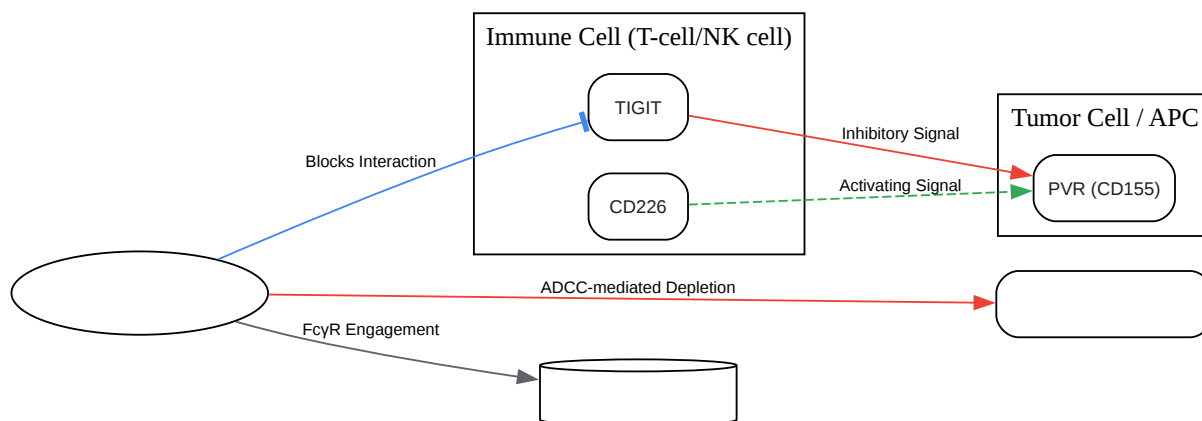
Clinical Efficacy and Safety Overview

Parameter	T-448 (Belrestotug)	Domvanalimab	Vibostolimab
Fc Functionality	Fc-active (IgG1)[1][2]	Fc-silent[3][4][5]	Fc-active (IgG1)[6]
Key Clinical Trials	GALAXIES Lung-201 (Phase 2), TIG-006 (Phase 1/2)[13][14]	ARC-7 (Phase 2), ARC-10 (Phase 3), EDGE-Gastric (Phase 2)[4][5][15]	KEYVIBE program (Phase 1/2/3)[6]
Reported Efficacy Highlights	Showed preliminary signs of clinical activity as monotherapy and in combination.[2] However, a Phase 2 trial (GALAXIES Lung-201) failed to meet its PFS endpoint, leading to termination of the program.[14]	In combination with an anti-PD-1 antibody, showed improved overall survival in NSCLC (ARC-10) and promising PFS in upper GI cancers (EDGE-Gastric).[4][5]	In combination with pembrolizumab, did not show a significant improvement in PFS in metastatic NSCLC (KeyVibe-002).[16]
Reported Safety Profile	Generally well-tolerated in early studies.[2] The combination with dostarlimab had an increase in immune-related adverse effects.[14]	Generally well-tolerated with a safety profile consistent with known immune checkpoint inhibitors.[5]	Safety profile comparable to pembrolizumab monotherapy in some studies.[6]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language for use with Graphviz.

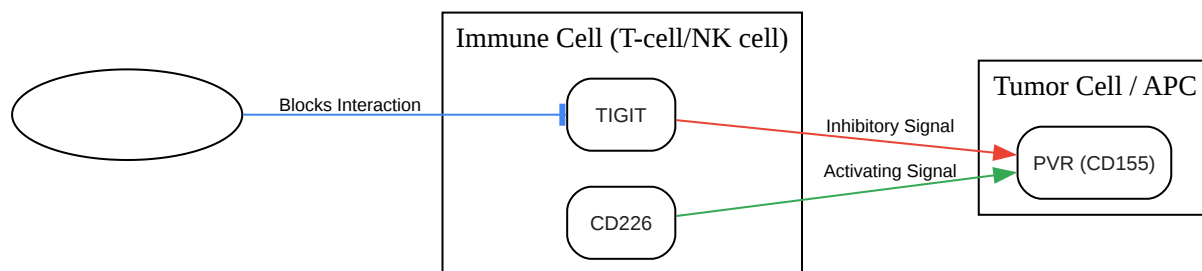
T-448 (Belrestotug) Mechanism of Action

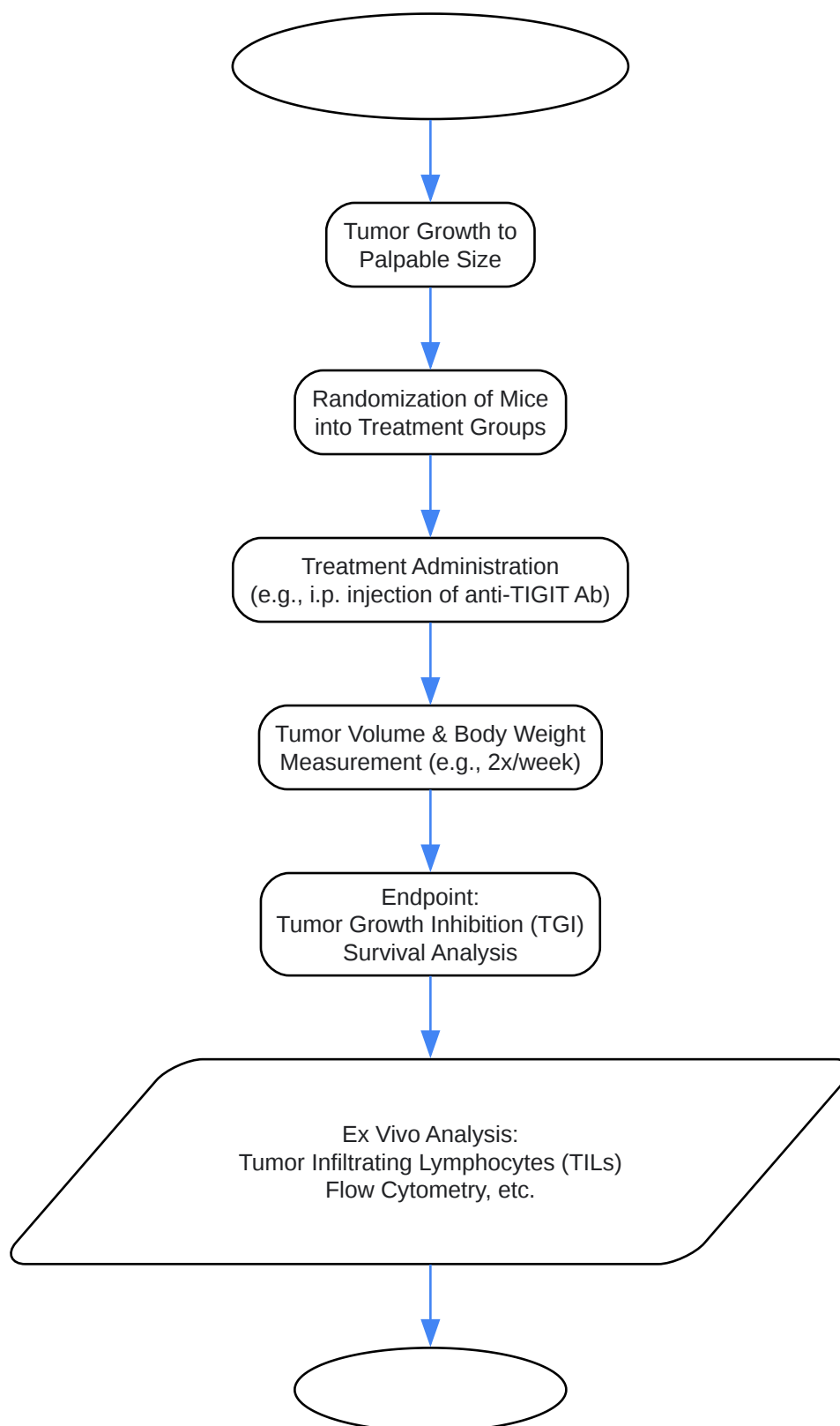


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Caption: **T-448** (Belrestotug) blocks the TIGIT-PVR inhibitory pathway and depletes Tregs.

Domvanalimab Mechanism of Action





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